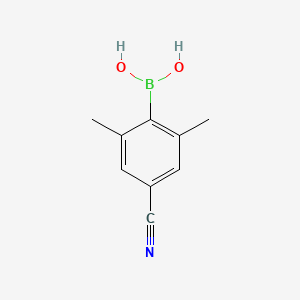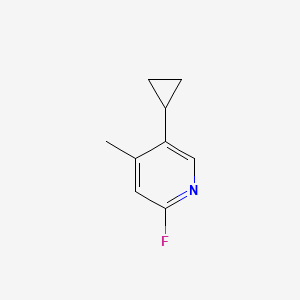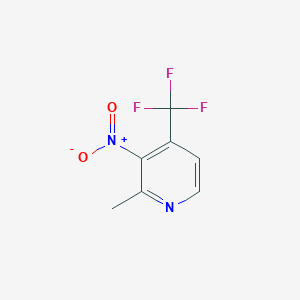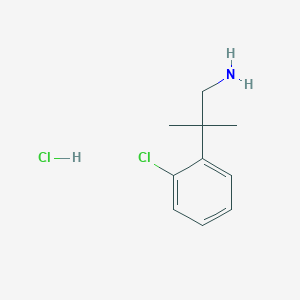
2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new and efficient protocol has been developed for the synthesis of ketamine, a related compound, using a hydroxy ketone intermediate . The synthesis was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl” are not explicitly mentioned in the available resources .
Wirkmechanismus
Target of Action
The compound 2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl, also known as 2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride, primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
This compound functions primarily as an antagonist of the NMDA receptor . It interacts with NMDA receptors, opioid receptors, monoaminergic receptors, muscarinic receptors, and voltage-sensitive Ca ion channels .
Biochemical Pathways
The compound affects the unfolded protein response (UPR) pathway . It attenuates ATF4 and GRP78, typical downstream targets of the UPR, together with c-Myc protein expression . It also changes the expression of several ER-associated protein degradation (ERAD) components .
Pharmacokinetics
The compound has a low oral bioavailability , reflecting its extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . It undergoes oxidative metabolism, mainly to norketamine . Sublingual and nasal formulations may offer practical alternatives to intravenous administration when treating acute pain .
Result of Action
The compound rapidly downregulates the expression of c-Myc in addition to ER stress responses in a post-translational manner . It also partially attenuates the gene expression of integrin subunit α1 (ITGA1), a downstream target of c-Myc .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, conditions in the tumor microenvironment such as low glucose, low oxygen, and decreased amino acid availability can confer antiapoptotic competence to tumor cells
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. According to the safety data sheet for a related compound, 2-Chlorophenylhydrazine hydrochloride, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(2-Chlorophenyl)-2-methylpropan-1-amine, HCl plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the NMDA receptor, a type of glutamate receptor, which is crucial for synaptic plasticity and memory function . The nature of these interactions often involves binding to the receptor sites, leading to modulation of receptor activity and subsequent downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in the unfolded protein response in HT-29 cells under stress conditions . This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the NMDA receptor, leading to inhibition or activation of these molecules . This binding can result in changes in gene expression, enzyme activity, and other molecular processes. The compound’s ability to modulate receptor activity is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of the compound can cause significant changes in cellular function and metabolism, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic uses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different tissues can influence its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s function and interactions with other biomolecules, highlighting the importance of subcellular targeting in its application.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCAOAUJSHDYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-95-6 | |
| Record name | Benzeneethanamine, 2-chloro-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


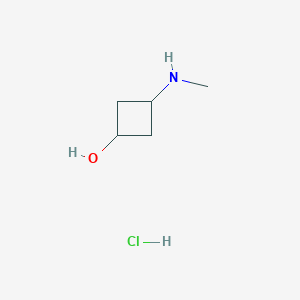
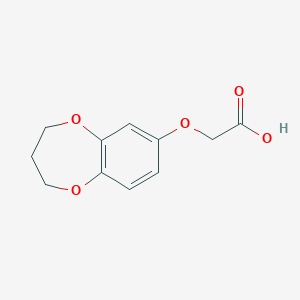
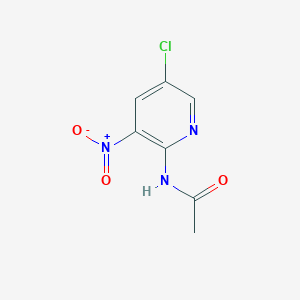
![1-{[(E)-(5-Chloro-3-iodo-2-methylphenyl)diazenyl]oxy}ethanone](/img/structure/B1431397.png)
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),4-diene](/img/structure/B1431398.png)
![6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole](/img/structure/B1431399.png)
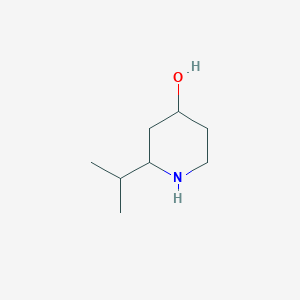
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-dien-8-one](/img/structure/B1431403.png)
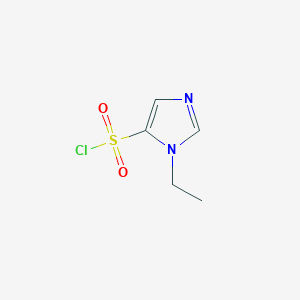
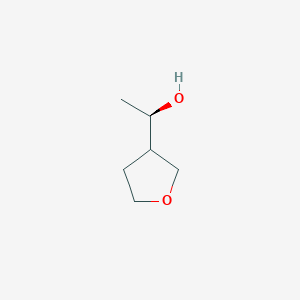
![3-[(3-Nitro-2-pyridinyl)amino]propanenitrile](/img/structure/B1431406.png)
